molecular formula C10H13NOS B14669465 N-(3-Hydroxypropyl)benzenecarbothioamide CAS No. 36926-17-7

N-(3-Hydroxypropyl)benzenecarbothioamide

Cat. No.: B14669465
CAS No.: 36926-17-7
M. Wt: 195.28 g/mol
InChI Key: QYKUTNDBELJCOC-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)benzenecarbothioamide is an organic compound with the molecular formula C10H13NOS It is a derivative of benzenecarbothioamide, where a 3-hydroxypropyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxypropyl)benzenecarbothioamide typically involves the reaction of benzenecarbothioamide with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-chloropropanol replaces the chlorine atom, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxypropyl)benzenecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products

    Oxidation: Formation of N-(3-oxopropyl)benzenecarbothioamide.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(3-Hydroxypropyl)benzenecarbothioamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)benzenecarbothioamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The compound may also interact with cellular pathways, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenecarbothioamide: The parent compound without the 3-hydroxypropyl group.

    N-(2-Hydroxyethyl)benzenecarbothioamide: A similar compound with a 2-hydroxyethyl group instead of a 3-hydroxypropyl group.

    N-(3-Hydroxypropyl)benzamide: A similar compound where the sulfur atom is replaced with an oxygen atom.

Uniqueness

N-(3-Hydroxypropyl)benzenecarbothioamide is unique due to the presence of the 3-hydroxypropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it suitable for various applications in research and industry.

Properties

CAS No.

36926-17-7

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

N-(3-hydroxypropyl)benzenecarbothioamide

InChI

InChI=1S/C10H13NOS/c12-8-4-7-11-10(13)9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2,(H,11,13)

InChI Key

QYKUTNDBELJCOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)NCCCO

Origin of Product

United States

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